[1-(2-Methylphenyl)cyclopropyl]methanamine
Description
[1-(2-Methylphenyl)cyclopropyl]methanamine (CAS: 886365-78-2) is a cyclopropane-containing amine derivative with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol . Structurally, it features a cyclopropane ring directly attached to a methanamine group and a 2-methylphenyl substituent.
Properties
IUPAC Name |
[1-(2-methylphenyl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGHGDRMZGMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method includes the reaction of 2-methylphenylcyclopropane with formaldehyde and ammonia under acidic conditions to yield the desired methanamine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Methylphenyl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
[1-(2-Methylphenyl)cyclopropyl]methanamine and its related compounds have a variety of applications, particularly in pharmaceutical and chemical research. These applications stem from their unique structural properties and interactions with biological systems.
Pharmaceutical Applications
- Intermediate in Synthesis: this compound is used as an intermediate in the synthesis of biologically active compounds.
- Neurotransmitter Receptor Ligand: Its structure allows it to interact with both serotonin and norepinephrine receptors, suggesting potential applications in treating mood disorders and anxiety.
- 5-HT2C Receptor Agonists: Fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamines have been designed as 5-HT2C agonists for the treatment of human disorders .
Research and Study
- Behavioral Studies: Studies on related compounds have shown significant improvements in behavioral tests used to assess depressive behavior. For example, rodents administered with similar compounds showed reduced symptoms of depression.
- Neuroprotection: In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism may involve the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
- Pharmacodynamics: Interactions of [1-(2-Methylphenyl)cyclopropyl]methanol with biological systems indicate its potential as a bioactive agent. The compound may modulate enzyme activity related to metabolic pathways, enhancing the effectiveness of treatments.
Antifungal and Antibacterial Applications
- Antimicrobial Properties: Research indicates that compounds related to [1-(2-Methylphenyl)cyclopropyl]methanol may exhibit antifungal and antibacterial properties.
- Disruption of Cellular Membranes: The mechanism of action often involves disrupting cellular membranes or interfering with metabolic pathways in microorganisms.
- Enhanced Efficacy: Specific studies have shown that cyclopropyl-containing compounds can enhance the efficacy of existing antifungal agents against pathogens.
Chemical Research
- Synthesis of Derivatives: [1-(2-Methylphenyl)cyclopropyl]methanol is used in chemical reactions to synthesize derivatives with potentially enhanced biological activity or different physical properties.
- Versatile Production: Several methods have been developed for synthesizing [1-(2-Methylphenyl)cyclopropyl]methanol, highlighting the versatility and potential for optimizing yields and selectivity in producing this compound.
Mechanism of Action
The mechanism of action of [1-(2-Methylphenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The methanamine moiety may participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Cyclopropane derivatives with aromatic substituents exhibit diverse physicochemical and biological properties depending on the substituent's electronic and steric characteristics. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State |
|---|---|---|---|---|---|
| [1-(2-Methylphenyl)cyclopropyl]methanamine | 886365-78-2 | C₁₁H₁₅N | 161.24 | 2-Methylphenyl | Solid (API) |
| [1-(2-Methoxyphenyl)cyclopropyl]methanamine | 886365-72-6 | C₁₁H₁₅NO | 177.25 | 2-Methoxyphenyl | Liquid |
| [1-(3-Chlorophenyl)cyclopropyl]methanamine | - | C₁₀H₁₂ClN | 181.66 | 3-Chlorophenyl | Liquid |
| 1-Cyclopropyl-1-phenylmethanamine HCl | 39959-72-3 | C₁₀H₁₄ClN | 183.68 | Phenyl (no methyl) | Solid |
| 1-[1-(2-Fluorophenyl)cyclopropyl]methanamine | 1498996-76-1 | C₁₀H₁₁FN₂ | 244.10 | 3-Bromo-5-fluorophenyl | - |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methyl group (electron-donating) in the target compound contrasts with the 2-methoxy (electron-donating but bulkier) and 3-chloro (electron-withdrawing) groups in analogues. These differences influence solubility, reactivity, and receptor binding .
- Physical State : Methoxy and chloro derivatives are typically liquids, while the target compound and its phenyl analogue are solids, likely due to crystallinity differences .
Insights :
- Substituent Impact: Fluorine and methoxy groups enhance 5-HT2C affinity due to improved hydrogen bonding and lipophilicity .
Biological Activity
[1-(2-Methylphenyl)cyclopropyl]methanamine, also referred to as cyclopropyl(5-fluoro-2-methylphenyl)methanamine, is a compound of significant interest in medicinal chemistry due to its interaction with serotonin receptors, particularly the 5-HT2C receptor. This receptor is crucial for various physiological processes, including mood regulation and appetite control. Understanding the biological activity of this compound is essential for exploring its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : Approximately 179.24 g/mol
- Structure Features : The compound features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-methylphenyl group. This unique structure imparts distinct steric and electronic properties that are pivotal in its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant activity at the 5-HT2C receptor. The following sections detail its effects, mechanisms of action, and potential applications.
Interaction with Serotonin Receptors
The compound has shown:
- High Affinity for 5-HT2C Receptor : Studies reveal that it selectively binds to the 5-HT2C receptor with an EC50 of approximately 4.7 nM, indicating strong agonistic activity .
- Selectivity : It demonstrates selectivity over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, which is critical for minimizing side effects associated with non-selective agonists .
The mechanism by which this compound exerts its effects involves:
- Receptor Modulation : It modulates the activity of serotonin receptors, influencing signaling pathways related to mood and appetite.
- Potential Antipsychotic Activity : In animal models, compounds similar to this compound have exhibited antipsychotic-like effects, suggesting its potential in treating psychiatric disorders .
Table 1: Biological Activity Summary
| Study | Receptor Type | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |
|---|---|---|---|---|
| Study A | 5-HT2C | 4.7 | 98 | 2-fold |
| Study B | 5-HT2A | 162 | 71 | Not applicable |
| Study C | 5-HT2B | >250 | - | - |
Case Studies
- Antipsychotic-Like Effects : In a study examining N-substituted (2-phenylcyclopropyl)methylamines, certain derivatives showed significant antipsychotic-like activity in amphetamine-induced hyperactivity models. These findings support the hypothesis that this compound may have similar therapeutic potential .
- Weight Management Applications : Given its action on the 5-HT2C receptor, there is ongoing research into its efficacy for weight management and appetite control, potentially aiding in obesity treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
